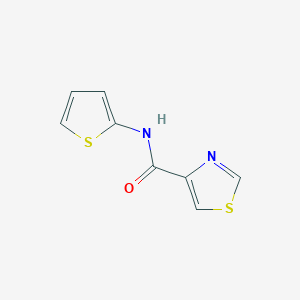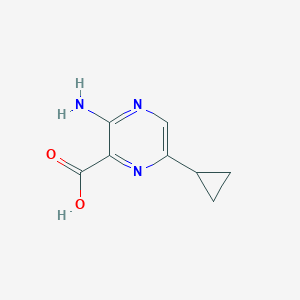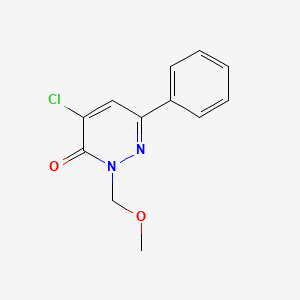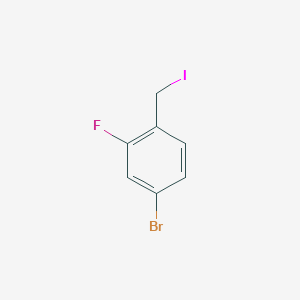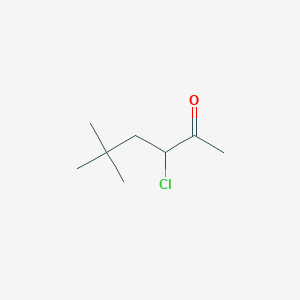
3-Chloro-5,5-dimethylhexan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5,5-dimethylhexan-2-one is an organic compound with the molecular formula C8H15ClO. It is a chlorinated ketone, characterized by the presence of a chlorine atom and a ketone functional group within its structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5,5-dimethylhexan-2-one typically involves the chlorination of 5,5-dimethylhexan-2-one. This can be achieved through the reaction of 5,5-dimethylhexan-2-one with chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction is usually carried out under controlled conditions to ensure the selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using advanced reactor systems. These systems are designed to handle the exothermic nature of the reaction and to ensure the efficient conversion of the starting material to the desired product. The process may also include purification steps to remove any by-products and unreacted starting materials.
化学反応の分析
Types of Reactions: 3-Chloro-5,5-dimethylhexan-2-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be performed using nucleophiles such as hydroxide ions (OH-) or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones with higher oxidation states.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can produce a variety of products depending on the nucleophile used.
科学的研究の応用
3-Chloro-5,5-dimethylhexan-2-one has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.
Industry: In the chemical industry, it is utilized in the production of specialty chemicals and materials.
作用機序
3-Chloro-5,5-dimethylhexan-2-one is similar to other chlorinated ketones, such as 3-Chloro-5,5-dimethylcyclohex-2-enone and 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one. its unique structure and reactivity profile set it apart from these compounds. The presence of the ketone group and the specific positioning of the chlorine atom contribute to its distinct chemical behavior.
類似化合物との比較
3-Chloro-5,5-dimethylcyclohex-2-enone
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
5,5-Dimethyl-3-chloro-2-cyclohexen-1-one
特性
分子式 |
C8H15ClO |
|---|---|
分子量 |
162.66 g/mol |
IUPAC名 |
3-chloro-5,5-dimethylhexan-2-one |
InChI |
InChI=1S/C8H15ClO/c1-6(10)7(9)5-8(2,3)4/h7H,5H2,1-4H3 |
InChIキー |
OYLDYJUWLCOWDZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(CC(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(6-bromo-1H-indazol-3-yl)-1H-indol-5-yl]methanol](/img/structure/B15357407.png)



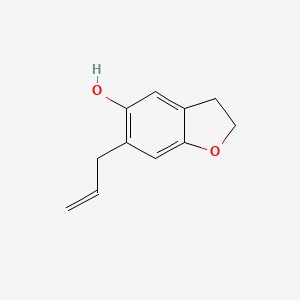
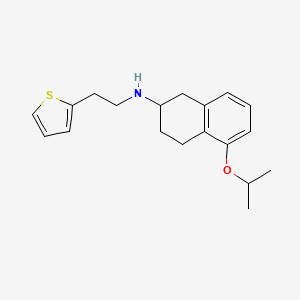

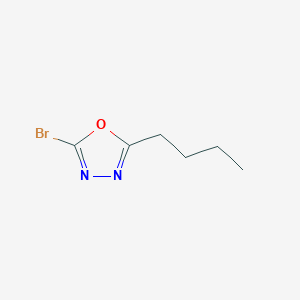
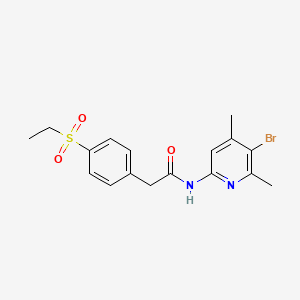
![Methyl 7-(2-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15357466.png)
